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Compound of Interest

Compound Name:
6-Chloro-N-cyclopentyl-2-

pyrazinamine

CAS No.: 642459-02-7

Cat. No.: B3024795 Get Quote

Executive Summary & Compound Identity
6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS: 642459-02-7) is a critical heterocyclic building

block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs),

specifically kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

As a halogenated aminopyrazine, this compound presents a specific structural alert for

genotoxicity. The presence of a leaving group (chlorine) at the 6-position, combined with an

electron-rich amino group, creates a scaffold susceptible to nucleophilic aromatic substitution (

) and metabolic activation.

This guide provides a technical analysis of its genotoxicity profile, experimental testing

protocols, and control strategies aligned with ICH M7(R1) guidelines.

Chemical Identity Table[1][2]
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Property Detail

Chemical Name 6-Chloro-N-cyclopentyl-2-pyrazinamine

CAS Number 642459-02-7

Molecular Formula

Molecular Weight 197.66 g/mol

Structural Class Halo-aminopyrazine

Key Reactivity (Nucleophilic Aromatic Substitution)

Regulatory Status
Flagged for Genotoxicity (EPA CompTox:

DTXSID30435629)

Genotoxicity Profile & Mechanism
The genotoxic potential of 6-Chloro-N-cyclopentyl-2-pyrazinamine is derived from its

electrophilic nature and metabolic liabilities.

Structural Alerts (In Silico Assessment)
Modern QSAR (Quantitative Structure-Activity Relationship) models, such as Derek Nexus and

CASE Ultra, typically flag this compound based on the following mechanistic alerts:

Halogenated Heterocycle: The chlorine atom on the pyrazine ring is activated by the ring

nitrogens, making the C-6 position electrophilic. This allows for direct alkylation of DNA

bases (guanine

) via displacement of the chloride ion.

Exocyclic Amino Group: The secondary amine (N-cyclopentyl) can undergo metabolic N-

hydroxylation (via Cytochrome P450 enzymes), leading to the formation of reactive nitrenium

ions that form DNA adducts.

Regulatory Data (EPA CompTox)
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The U.S. EPA CompTox Chemicals Dashboard categorizes this substance with a Genotoxicity

Hazard Flag. This classification is critical for drug development professionals, as it moves the

compound from a "suspected" PGI (Potential Genotoxic Impurity) to a "known" PGI requiring

strict control limits.

Predicted Ames Result: Positive (typically in strains TA100 and TA1535).

Metabolic Activation: Genotoxicity is often enhanced in the presence of S9 metabolic

activation, confirming the role of the amino group metabolism.

Mechanistic Pathway Diagram
The following diagram illustrates the dual mechanism of genotoxicity: direct DNA alkylation and

metabolic activation.

6-Chloro-N-cyclopentyl-
2-pyrazinamine

CYP450
(Metabolic Activation)N-Hydroxylation

Direct Nucleophilic
Attack (SnAr)

Cl Displacement
DNA Adduct Formation

(Mutagenicity)

Nitrenium Ion

Guanine N7 Alkylation

Click to download full resolution via product page

Figure 1: Dual mechanistic pathways leading to genotoxicity for halo-aminopyrazines.

Experimental Protocols
To confirm the genotoxic status and establish a "safe" threshold, the following OECD-compliant

assays are required.

Bacterial Reverse Mutation Assay (Ames Test) - OECD
471
This is the primary screening tool. Due to the hydrophobic cyclopentyl group, solubility can be a

limiting factor.

Protocol Parameters:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3024795?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Strains:S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

Concentration Range: 5 concentrations (e.g., 5000, 1500, 500, 150, 50 µ g/plate ).

Vehicle: DMSO (Dimethyl sulfoxide) is the preferred solvent. Ensure concentration does not

exceed 5% v/v to avoid toxicity to bacteria.

Metabolic Activation: Rat liver S9 fraction (10% v/v).

Positive Controls:

Without S9: Sodium azide (TA100, TA1535).

With S9: 2-Aminoanthracene (All strains).

Interpretation: A 2-fold increase in revertant colonies over the solvent control (with a dose-

response) confirms mutagenicity.

In Vitro Micronucleus Test - OECD 487
If the Ames test is positive, this assay assesses chromosomal damage

(clastogenicity/aneugenicity) in mammalian cells (e.g., CHO or TK6 cells).

Critical Step:

Cytochalasin B: Add to block cytokinesis, allowing visualization of micronuclei in binucleated

cells.

Exposure Time: Short treatment (3-6 hours) with/without S9, and continuous treatment (24

hours) without S9.

Risk Assessment & Control Strategy (ICH M7)
Given the EPA hazard flag, this compound should be treated as a Class 2 or Class 3 impurity

under ICH M7 guidelines until definitive negative data is generated.

Calculation of Permitted Daily Exposure (PDE)
If mutagenic, the limit is based on the Threshold of Toxicological Concern (TTC).
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Lifetime Exposure: 1.5 µ g/day .

Short-term Exposure (< 1 month): 120 µ g/day .

Short-term Exposure (1-12 months): 20 µ g/day .

Purge Factor Calculation
To avoid testing every batch of the final API, you must demonstrate that the synthesis process

effectively purges this intermediate.

Control Options:

Upstream Control: Specify the starting material purity.

Process Control: Utilize the reactivity of the chloro-group. Ensure the subsequent step (e.g.,

coupling) is driven to >99% conversion, consuming the impurity.

Downstream Purge: Rely on crystallization or chromatography.[1] The lipophilicity (LogP

~2.07) differs from many final polar drugs, aiding separation.

Testing Decision Tree
The following workflow dictates the regulatory path for this impurity.
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Impurity Identification
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Figure 2: ICH M7 Classification and decision workflow for genotoxic impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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